

CP-409092 hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: CP-409092 hydrochloride

Cat. No.: B2645161

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In-Depth Technical Guide: CP-409092 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the G-protein coupled receptor partial agonist, **CP-409092 hydrochloride**.

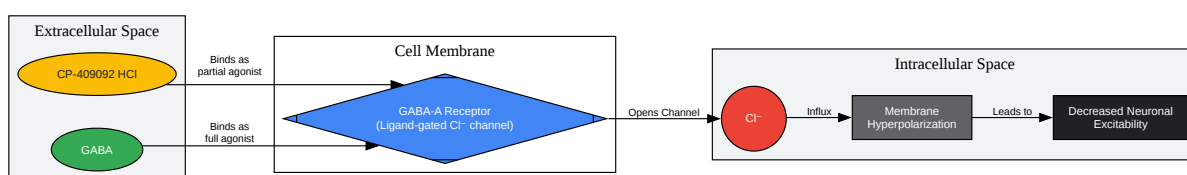
Core Compound Information

CP-409092 hydrochloride is a selective partial agonist for the γ -aminobutyric acid (GABA) type A receptor (GABAA receptor), exhibiting potential for anxiolytic therapeutic applications. Its molecular characteristics are summarized below.

Property	Value
Molecular Formula	C ₁₇ H ₂₀ ClN ₃ O ₂
Molecular Weight	333.81 g/mol
CAS Number	225240-86-8
Mechanism of Action	Partial Agonist of the GABAA Receptor

GABAA Receptor Signaling Pathway

CP-409092 hydrochloride exerts its effects by modulating the GABAA receptor, a ligand-gated ion channel central to inhibitory neurotransmission in the central nervous system. As a partial agonist, it binds to the GABAA receptor and elicits a response that is lower than that of a full agonist. This modulation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.



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GABA_A Receptor Partial Agonist Signaling Pathway

Experimental Protocols

The following sections outline representative experimental protocols relevant to the study of **CP-409092 hydrochloride**.

In Vitro: GABAA Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of **CP-409092 hydrochloride** for the GABAA receptor.

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (K_i) of **CP-409092 hydrochloride** at the GABAA receptor.

Materials:

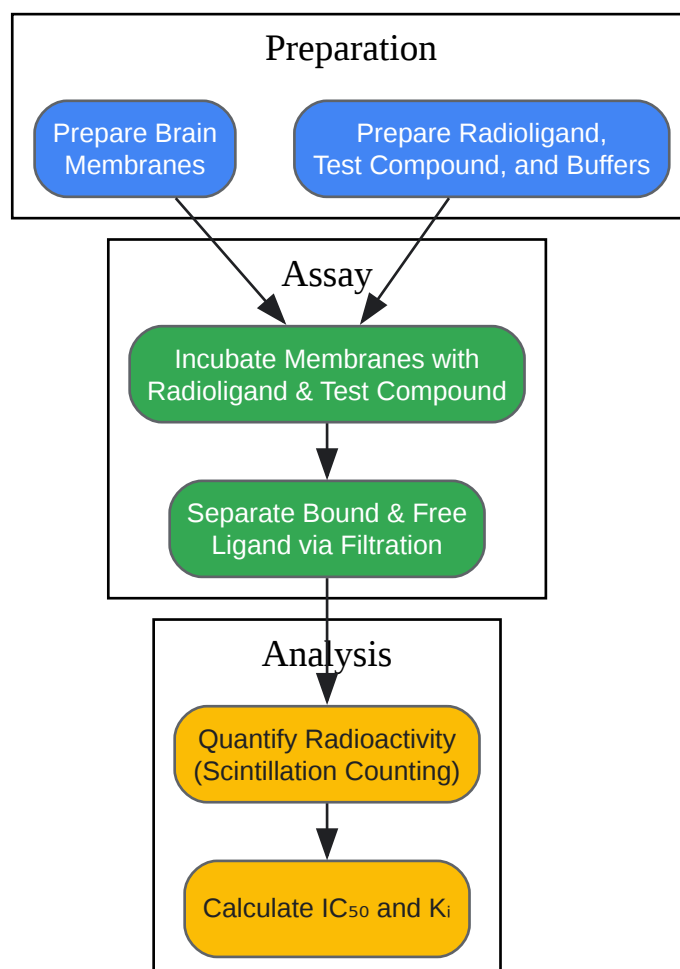
- Rat brain cortex membranes (source of GABAA receptors)

- [^3H]-Muscimol (radioligand)
- **CP-409092 hydrochloride** (test compound)
- GABA (for determining non-specific binding)
- Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Methodology:

- Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
- Assay Setup: In test tubes, combine the brain membrane preparation, [^3H]-Muscimol at a concentration near its K_d , and varying concentrations of **CP-409092 hydrochloride**.
- Controls:
 - Total Binding: Membranes + [^3H]-Muscimol.
 - Non-specific Binding: Membranes + [^3H]-Muscimol + a saturating concentration of unlabeled GABA.
- Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **CP-409092 hydrochloride** concentration.
 - Determine the IC_{50} value from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a GABA_A Receptor Binding Assay

In Vivo: Anxiolytic Activity Assessment

This section describes a general approach for evaluating the anxiolytic-like effects of **CP-409092 hydrochloride** in a rodent model using the Elevated Plus Maze (EPM) test.

Objective: To assess the anxiolytic properties of **CP-409092 hydrochloride** in mice or rats.

Apparatus:

- Elevated Plus Maze: A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.

Animals:

- Adult male mice or rats.

Methodology:

- Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
- Drug Administration: Administer **CP-409092 hydrochloride** (at various doses), a vehicle control, and a positive control (e.g., diazepam) to different groups of animals, typically via intraperitoneal injection, at a set time before testing (e.g., 30 minutes).
- EPM Test:
 - Place each animal individually in the center of the EPM, facing one of the open arms.
 - Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
 - Record the following parameters using a video tracking system:
 - Time spent in the open arms.

- Number of entries into the open arms.
 - Time spent in the closed arms.
 - Number of entries into the closed arms.
 - Total number of arm entries (as a measure of general locomotor activity).
- Data Analysis:
 - Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each animal.
 - Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
 - An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries, is indicative of an anxiolytic-like effect.

This technical guide provides foundational information for researchers working with **CP-409092 hydrochloride**. For specific experimental applications, further optimization of the described protocols may be necessary.

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